2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester
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Overview
Description
2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester is an organic compound with the molecular formula C12H16O2S It is a derivative of propanoic acid, featuring a methyl group and a phenylmethylthio group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester typically involves the esterification of 2-methyl-2-[(phenylmethyl)thio]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether, under reflux conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers
Scientific Research Applications
2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester involves its interaction with specific molecular targets. The phenylmethylthio group can undergo oxidation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, phenylmethyl ester: Similar structure but lacks the thio group.
2-Phenylethyl isobutyrate: Similar ester structure but with a different alkyl group.
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid: Contains a similar thio group but with a longer alkyl chain .
Properties
IUPAC Name |
methyl 2-benzylsulfanyl-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14-3)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLYWCXYNZUXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)SCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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